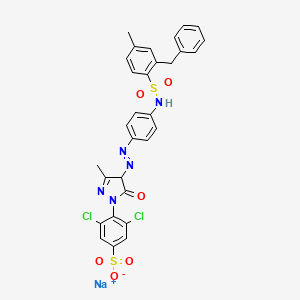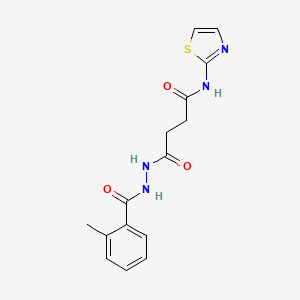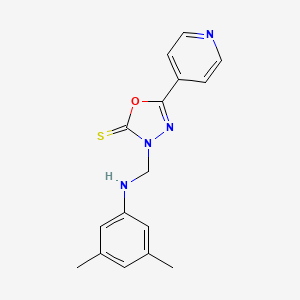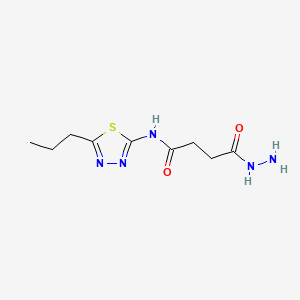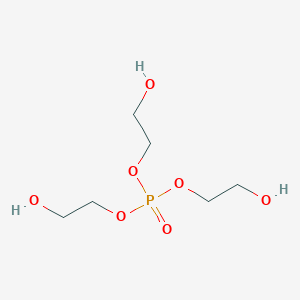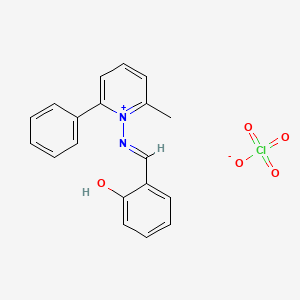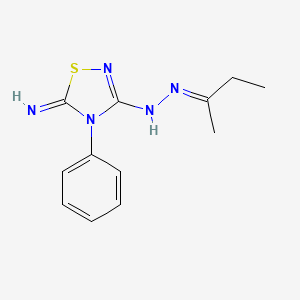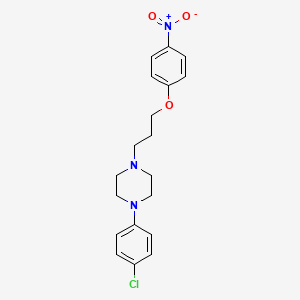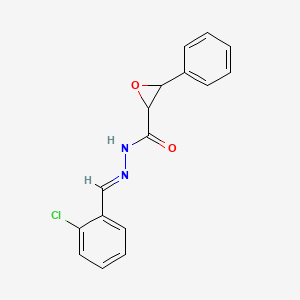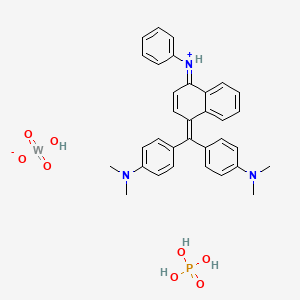
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate is a complex organic compound with a unique structure. It is known for its vibrant color and is often used in various scientific and industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate typically involves multiple steps. The process begins with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-(phenylamino)-1-naphthaldehyde. These intermediates undergo a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds. These products have their own unique properties and applications.
Scientific Research Applications
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of pigments, inks, and coatings due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar structure but lacks the naphthalenyl and tungstatephosphate groups.
4-(Dimethylamino)benzaldehyde: An intermediate in the synthesis of the target compound, it shares some structural features.
4-(Phenylamino)-1-naphthaldehyde: Another intermediate with a similar aromatic structure.
Uniqueness
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate is unique due to its complex structure and the presence of multiple functional groups. This uniqueness gives it distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
71798-69-1 |
|---|---|
Molecular Formula |
C33H36N3O8PW |
Molecular Weight |
817.5 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;hydroxy-oxido-dioxotungsten;phosphoric acid |
InChI |
InChI=1S/C33H31N3.H3O4P.H2O.3O.W/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-5(2,3)4;;;;;/h5-23H,1-4H3;(H3,1,2,3,4);1H2;;;;/q;;;;;-1;+1 |
InChI Key |
VEWUBJOHFABVKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.OP(=O)(O)O.O[W](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


